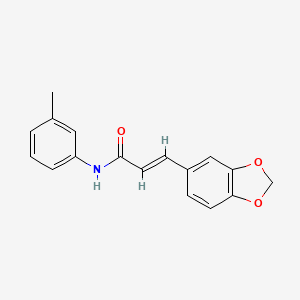

3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide, also known as MDMA, is a psychoactive drug that has been widely used for recreational purposes. However, it has also gained attention in scientific research due to its potential therapeutic effects.

Applications De Recherche Scientifique

Polymerization and Material Science

Controlled Radical Polymerization : 3-(1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide demonstrates potential in controlled radical polymerization. A study by Mori, Sutoh, and Endo (2005) showed that homopolymers of acrylamide derivatives with amino acid moieties can be synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, yielding products with controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).

Polymer Complexes and Supramolecular Chemistry : This compound's derivatives have been used in the synthesis of polymer complexes. El-Sonbati et al. (2018) studied the synthesis and characterization of supramolecular copper(II) polymeric complexes of a biologically active monomer derived from a related sulfa drug, indicating its relevance in the creation of complex molecular structures (El-Sonbati, Diab, Morgan, & Balboula, 2018).

Chiral Stationary Phases in Chromatography : Tian et al. (2010) explored the use of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases in chromatography. This research demonstrates the compound's utility in enhancing the efficiency and specificity of chromatographic separations (Tian, Lu, Che, Shen, Jiang, & Shen, 2010).

Medicinal Chemistry and Drug Development

Histone Deacetylase Inhibitors : In the field of medicinal chemistry, derivatives of this compound have been investigated as inhibitors of histone deacetylases. Bressi et al. (2010) synthesized a series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides and found them to be potent inhibitors of human histone deacetylases, indicating potential applications in cancer therapy (Bressi, de Jong, Wu, Jennings, Brown, O’Connell, Tari, Skene, Vu, Navre, Cao, & Gangloff, 2010).

Cytotoxic Agents : Research into the cytotoxic properties of related compounds is also prevalent. Sa̧czewski et al. (2004) prepared acrylonitriles substituted with various rings and tested them for cytotoxic potency on human cancer cell lines. This research suggests potential applications of these compounds in developing new cancer treatments (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Chemical Synthesis and Catalysis

- Cross-Coupling Reactions : The derivatives of this compound can be involved in various chemical synthesis processes. For instance, Miura et al. (1998) reported on oxidative cross-coupling reactions using palladium-copper catalyst systems, indicating the compound's relevance in advanced synthetic methodologies (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-3-2-4-14(9-12)18-17(19)8-6-13-5-7-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOLSFBUVDGIGJ-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561470.png)

![3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5561476.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)

![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)

![4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5561497.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)

![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)